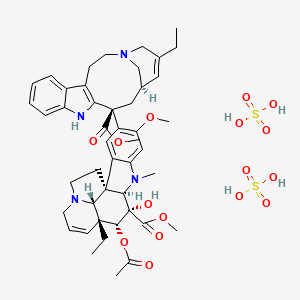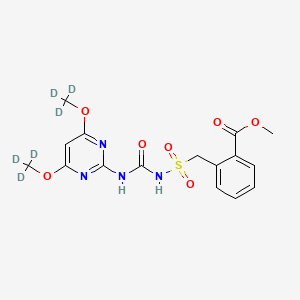
Anhydrovinblastine (sulfate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anhydrovinblastine (sulfate) is a semi-synthetic derivative of vinblastine, a vinca alkaloid originally isolated from the Madagascar periwinkle plant, Catharanthus roseus . This compound is a crucial intermediate in the synthesis of other vinca alkaloids such as vinorelbine and vinflunine, which are used in cancer therapy .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Anhydrovinblastine is synthesized through a biomimetic coupling reaction of catharanthine and vindoline . The vinblastine is dissolved in dimethylformamide (DMF) at a concentration of 15 mmol/L. The reaction reagent is thionyl chloride (SOCl2), with a stoichiometric proportion of 50:1 relative to vinblastine. The reaction is carried out at a temperature of 5°C for 12 hours, yielding anhydrovinblastine with a 65.80% efficiency .
Industrial Production Methods: The industrial production of anhydrovinblastine involves optimizing the reaction conditions to maximize yield. This includes controlling the concentration of reactants, reaction temperature, and duration. The use of response surface methodology helps in determining the optimal conditions for the synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Anhydrovinblastine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Substitution: Substitution reactions can involve reagents such as thionyl chloride (SOCl2) and dimethylformamide (DMF).
Major Products: The major products formed from these reactions include vinblastine and its derivatives, such as vinorelbine and vinflunine .
Aplicaciones Científicas De Investigación
Anhydrovinblastine has significant applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry :
Chemistry: It serves as a key intermediate in the synthesis of various vinca alkaloids.
Biology: It is used in studies related to cell division and microtubule dynamics.
Industry: The compound is used in the pharmaceutical industry for the production of anticancer drugs.
Mecanismo De Acción
Anhydrovinblastine is structurally similar to other vinca alkaloids such as vinblastine, vincristine, vinorelbine, and vinflunine . it is unique in its role as an intermediate in the synthesis of these compounds . The key differences between these compounds lie in their chemical structures and functional groups, which influence their pharmacological properties and therapeutic applications .
Comparación Con Compuestos Similares
- Vinblastine
- Vincristine
- Vinorelbine
- Vinflunine
Anhydrovinblastine’s unique position as a synthetic intermediate makes it a valuable compound in the development of new anticancer therapies.
Propiedades
Fórmula molecular |
C46H60N4O16S2 |
|---|---|
Peso molecular |
989.1 g/mol |
Nombre IUPAC |
methyl (1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-4-[(13S,15R)-17-ethyl-13-methoxycarbonyl-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate;sulfuric acid |
InChI |
InChI=1S/C46H56N4O8.2H2O4S/c1-8-28-21-29-24-45(41(52)56-6,37-31(15-19-49(25-28)26-29)30-13-10-11-14-34(30)47-37)33-22-32-35(23-36(33)55-5)48(4)39-44(32)17-20-50-18-12-16-43(9-2,38(44)50)40(58-27(3)51)46(39,54)42(53)57-7;2*1-5(2,3)4/h10-14,16,21-23,29,38-40,47,54H,8-9,15,17-20,24-26H2,1-7H3;2*(H2,1,2,3,4)/t29-,38-,39+,40+,43+,44+,45-,46-;;/m0../s1 |
Clave InChI |
GFFHNFZTNUYBFO-LXLFYEDBSA-N |
SMILES isomérico |
CCC1=C[C@H]2C[C@@](C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O.OS(=O)(=O)O |
SMILES canónico |
CCC1=CC2CC(C3=C(CCN(C2)C1)C4=CC=CC=C4N3)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC.OS(=O)(=O)O.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















